molecular formula C18H13FN2OS B5709744 2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide

2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide

Cat. No. B5709744
M. Wt: 324.4 g/mol
InChI Key: YSZHLBYQVUXVMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide, also known as FNATB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thioamides and has been found to have various biochemical and physiological effects.

Scientific Research Applications

2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities such as anti-inflammatory, anti-tumor, and anti-viral effects. 2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide has also been found to inhibit the activity of certain enzymes such as carbonic anhydrase and acetylcholinesterase.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide is not fully understood. However, it has been proposed that 2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide may interact with certain enzymes or proteins in the body, leading to its biological effects. Further studies are needed to fully elucidate the mechanism of action of 2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide.
Biochemical and Physiological Effects:
2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. 2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This may lead to an increase in acetylcholine levels, which can have various physiological effects.

Advantages and Limitations for Lab Experiments

2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been found to have high yield and purity. 2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide has also been found to have low toxicity and is stable under various conditions. However, one limitation of 2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide is that its mechanism of action is not fully understood. Further studies are needed to fully elucidate the mechanism of action of 2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide.

Future Directions

There are several future directions for the study of 2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide. One direction is to further elucidate the mechanism of action of 2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide. This may lead to the development of new drugs that target specific enzymes or proteins in the body. Another direction is to study the potential applications of 2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide in the treatment of various diseases such as cancer, inflammation, and viral infections. 2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide may also have potential applications in the development of new diagnostic tools for certain diseases. Overall, further studies are needed to fully understand the potential applications of 2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide in scientific research.

Synthesis Methods

2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide can be synthesized using a simple one-step reaction between 2-fluorobenzoyl chloride and 2-naphthylthiourea. The reaction is carried out in the presence of a base such as triethylamine or pyridine and a solvent such as dichloromethane or chloroform. The product is obtained in high yield and purity after purification using column chromatography.

properties

IUPAC Name

2-fluoro-N-(naphthalen-2-ylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2OS/c19-16-8-4-3-7-15(16)17(22)21-18(23)20-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H2,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZHLBYQVUXVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=S)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(naphthalen-2-ylcarbamothioyl)benzamide

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